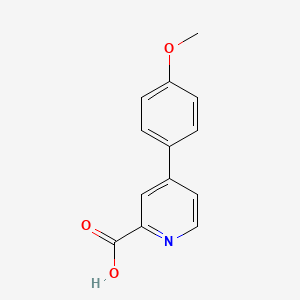

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-(4-methoxyphenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-11-4-2-9(3-5-11)10-6-7-14-12(8-10)13(15)16/h2-8H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVSCUULRPFQZFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation of the Aldehyde to Carboxylic Acid

The most common approach to synthesize 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid involves oxidizing the corresponding aldehyde, 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde . This transformation is achieved using strong oxidizing agents under controlled conditions:

| Method | Oxidizing Agents | Reaction Conditions | Remarks |

|---|---|---|---|

| Method 1 | Potassium permanganate (KMnO₄) | Aqueous, reflux, basic or neutral medium | Efficient but requires careful control to prevent over-oxidation |

| Method 2 | Chromium trioxide (CrO₃) | Acetone or dichloromethane, reflux | Offers high yield, but environmentally less friendly |

| Method 3 | Sodium chlorite (NaClO₂) | Acidic medium, room temperature | Selective oxidation with milder conditions |

Reaction Mechanism

The oxidation proceeds via the aldehyde group, where the aldehyde carbon is oxidized to a carboxyl group, forming the desired carboxylic acid. The general reaction pathway involves:

$$

\text{Aldehyde} \xrightarrow[\text{oxidant}]{\text{reaction conditions}} \text{Carboxylic acid}

$$

Research Findings and Data

Experimental Data and Yields

| Method | Yield (%) | Reaction Time | Notes |

|---|---|---|---|

| Potassium permanganate | 75-85 | 4-6 hours | Requires filtration to remove manganese dioxide |

| Chromium trioxide | 80-90 | 3-5 hours | High purity, but environmental concerns |

| Sodium chlorite | 70-80 | 2-4 hours | Mild conditions, high selectivity |

Example Procedure (Potassium Permanganate Oxidation)

- Dissolve 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde in a mixture of water and acetone.

- Add an aqueous solution of potassium permanganate gradually with stirring.

- Reflux the mixture for 4 hours, monitoring the reaction by TLC.

- Filter off manganese dioxide precipitate.

- Acidify the filtrate with dilute hydrochloric acid.

- Extract the product with ethyl acetate, dry over anhydrous sodium sulfate.

- Concentrate under reduced pressure to obtain the crude product.

- Purify via recrystallization from suitable solvents (e.g., ethanol).

Notes on Industrial and Laboratory Scale Synthesis

- Industrial production favors continuous flow oxidation systems using optimized catalysts and controlled parameters to maximize yield and minimize environmental impact.

- Laboratory synthesis often utilizes potassium permanganate or sodium chlorite due to their availability and straightforward procedures.

- The choice of oxidant depends on factors such as desired purity, environmental regulations, and scale.

Summary of Preparation Methodology

| Step | Description | Reagents | Conditions | Outcome |

|---|---|---|---|---|

| Step 1 | Synthesis of aldehyde precursor | 4-Methoxybenzaldehyde + 2-Pyridinecarboxaldehyde | Condensation, base catalysis | 4-(4-Methoxyphenyl)pyridine-2-carbaldehyde |

| Step 2 | Oxidation to carboxylic acid | KMnO₄ / CrO₃ / NaClO₂ | Reflux or room temperature, aqueous | This compound |

Chemical Reactions Analysis

Types of Reactions

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions result in various substituted derivatives, depending on the nucleophile or electrophile used.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmaceutical Development

The compound has been utilized in the synthesis of numerous pharmacologically active agents. For instance, modifications of the pyridine ring have led to the development of novel inhibitors targeting specific receptors, including dopamine receptors. A study highlighted the synthesis of derivatives that exhibit enhanced binding affinity and selectivity for D3 dopamine receptors, showcasing the potential of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid as a scaffold in drug design .

Anticancer Activity

Research indicates that derivatives of this compound possess significant anticancer properties. A notable case study demonstrated that certain analogs effectively inhibited tumor growth in vitro and in vivo models. The mechanism was attributed to the induction of apoptosis in cancer cells, making it a promising candidate for further development in oncology .

Agrochemical Applications

Herbicidal Properties

this compound has been incorporated into herbicidal formulations. Patents have documented its use alongside other compounds to enhance efficacy against a range of weeds while minimizing environmental impact. The herbicidal activity is linked to its ability to disrupt plant growth pathways, providing a basis for developing selective herbicides .

Plant Growth Regulators

In addition to its herbicidal applications, this compound is being explored as a plant growth regulator. Studies have shown that it can modulate growth responses in various crops, promoting desirable traits such as increased yield and resistance to stress conditions. This dual functionality enhances its value in agricultural practices .

Materials Science Applications

Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for creating advanced materials with tailored properties. Research has focused on developing polymers with improved thermal stability and mechanical strength, which are crucial for applications in coatings and composites .

Nanomaterials

Recent advancements have seen this compound being used as a precursor for synthesizing nanomaterials. Its unique chemical structure allows for the formation of nanoparticles with specific surface characteristics, which are beneficial in catalysis and drug delivery systems .

Data Tables

| Application Area | Specific Use Case | Findings/Results |

|---|---|---|

| Medicinal Chemistry | D3 Receptor Inhibitors | Enhanced binding affinity; potential therapeutic use |

| Agrochemicals | Herbicides | Effective against target weeds; low environmental impact |

| Agrochemicals | Plant Growth Regulators | Improved crop yield and stress resistance |

| Materials Science | Polymer Composites | Enhanced thermal stability and mechanical strength |

| Nanotechnology | Nanoparticle Synthesis | Unique surface properties for catalysis |

Mechanism of Action

The mechanism of action of 4-(4-Methoxyphenyl)pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Pyridine Ring

Positional Isomerism: 6-(4-Methoxyphenyl)pyridine-2-carboxylic Acid

- Structure : The methoxyphenyl group is at position 6 instead of 4.

- Impact : Positional isomerism can drastically alter steric and electronic interactions with biological targets. For instance, the 6-substituted isomer may exhibit reduced herbicidal efficacy compared to the 4-substituted analog due to spatial constraints in enzyme binding pockets .

Substituent Variation: 4-Methylpyridine-2-carboxylic Acid

- Structure : A methyl group replaces the 4-methoxyphenyl moiety.

- This compound is primarily used as a synthetic intermediate .

Modifications on the Aromatic Ring

Halogenated Derivatives: 4-(2,4-Difluorophenyl)-2-pyridinecarboxylic Acid

- Structure : Fluorine atoms at positions 2 and 4 of the phenyl ring.

- Impact : Fluorine’s electronegativity enhances metabolic stability and lipophilicity, making this derivative valuable in pharmaceutical research. Its applications include kinase inhibition and anticancer drug development .

Amino-Substituted Analogs: 4-(4-Aminophenoxy)-2-pyridinecarboxylic Acid

- Structure: An aminophenoxy group replaces the methoxyphenyl substituent.

- Impact: The amino group introduces hydrogen-bonding capability, which may improve binding to biological targets. This compound has been explored in antiviral and anti-inflammatory studies .

Functional Group Replacements

Amide Derivatives: N-(4-Methoxyphenyl)picolinamide

- Structure : The carboxylic acid at position 2 is replaced by an amide group.

- Impact : Amides resist hydrolysis, enhancing pharmacokinetic stability. This derivative has shown promise in anti-cancer research due to improved cell permeability .

Ester Derivatives: 4-Methoxy-pyridine-2-carboxylic Acid Methyl Ester

Heterocycle Replacement

Pyrimidine Analogs: 2-(Phenylthio)pyrimidine-4-carboxylic Acid

Anti-Inflammatory and Anti-Cancer Potential

Pyridine-2-carboxylic acid derivatives with methoxyphenyl groups exhibit anti-inflammatory activity by inhibiting cyclooxygenase-2 (COX-2). For instance, N-(4-methoxyphenyl)picolinamide reduces prostaglandin synthesis in vitro . Anti-cancer activity is linked to apoptosis induction in leukemia cells .

Comparative Data Table

Biological Activity

4-(4-Methoxyphenyl)pyridine-2-carboxylic acid, a pyridine carboxylic acid derivative, has garnered attention in recent years for its diverse biological activities. This article delves into its mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by relevant case studies and research findings.

The compound is characterized by the following molecular formula: C12H11NO3. Its structure features a pyridine ring substituted with a methoxyphenyl group and a carboxylic acid functional group, contributing to its biological reactivity.

Target Interactions

Pyridine carboxylic acids are known to act as chelating agents for metal ions, which can influence various biochemical pathways. The specific interactions of this compound include:

- Enzyme Inhibition : The compound has been shown to interact with enzymes involved in oxidative stress responses, affecting their activity and stability.

- Gene Expression Modulation : It influences cellular processes by altering the expression of genes related to cell cycle regulation and apoptosis, thereby impacting cell proliferation and survival.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies demonstrated significant cytotoxic effects against human tumor cell lines, including A549 (lung cancer) and DU145 (prostate cancer). The half-maximal inhibitory concentration (GI50) values ranged from 1.55 to 3.00 μM, indicating potent activity against these cancer cells .

Case Studies and Research Findings

- In Vitro Cytotoxicity Evaluation :

- Anti-inflammatory Effects :

Cellular Effects

The compound's influence on cellular functions is profound:

- It modulates cell signaling pathways that are critical for maintaining cellular homeostasis.

- Prolonged exposure leads to alterations in metabolic pathways, which could be beneficial or detrimental depending on the dosage.

Dosage Effects in Animal Models

In animal studies, the effects of this compound varied with dosage:

- Lower doses enhanced metabolic activity and oxidative stress responses.

- Higher doses resulted in adverse effects, including cellular damage.

Summary Table of Biological Activities

Q & A

Q. What advanced techniques validate the compound’s stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose to pH extremes, heat, or light; monitor degradation products via UPLC-QTOF.

- Plasma Stability Assays : Incubate with human plasma (37°C) and quantify parent compound loss over time.

- Solid-State Stability : Use DSC/TGA to assess hygroscopicity and polymorph transitions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.